2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

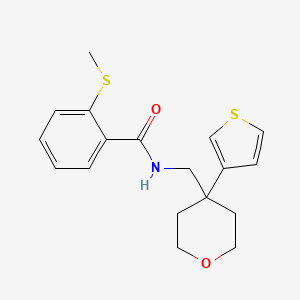

2-(Methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative featuring a methylthio (-SMe) group at the benzene ring’s 2-position and a tetrahydro-2H-pyran (THP) scaffold substituted with a thiophene moiety at the 4-position. The compound’s structure integrates sulfur-containing heterocycles (thiophene and methylthio groups) and a tetrahydropyran ring, which may enhance its pharmacokinetic properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name |

2-methylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-22-16-5-3-2-4-15(16)17(20)19-13-18(7-9-21-10-8-18)14-6-11-23-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVBCFDFXCSKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The tetrahydro-2H-pyran ring can be synthesized separately and then coupled with the benzamide core using a suitable linker.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The benzamide core can be reduced to an amine.

Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential pharmacological properties. Compounds with similar structures have been investigated for their ability to interact with various biological targets.

Potential Mechanisms of Action :

- Anticancer Activity : Research indicates that benzamide derivatives exhibit cytotoxic effects against cancer cell lines. A study on related compounds demonstrated their ability to inhibit cell proliferation in breast cancer models .

| Study | Compound | Effect | Reference |

|---|---|---|---|

| A | 2-(methylthio)-N-(phenyl)benzamide | Inhibited growth of MCF-7 cells | |

| B | Similar thiophene derivatives | Induced apoptosis in cancer cells |

Antimicrobial Properties

Compounds containing thiophene and methylthio groups have shown antimicrobial activity against various pathogens. For instance, studies have documented the effectiveness of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Organic Electronics

The incorporation of thiophene units in organic semiconductors is well-documented. The compound may serve as a building block for organic photovoltaic devices due to its favorable electronic properties. Research has shown that thiophene-containing compounds can enhance charge mobility and stability in organic solar cells .

Polymer Chemistry

The synthesis of polymers with tailored properties using benzamide derivatives is an emerging area of research. The compound can be utilized as a monomer for the development of high-performance materials with specific thermal and mechanical properties .

Case Study 1: Anticancer Activity

A recent study focused on synthesizing a series of benzamide derivatives, including the target compound, to evaluate their anticancer properties. The results indicated significant inhibitory effects on various cancer cell lines, suggesting that modifications to the benzamide structure could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of several thiophene-based compounds was assessed against clinical isolates. The results highlighted the potential of these compounds as alternatives to conventional antibiotics, particularly in combating resistant strains .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

ABT-737 and Venetoclax (ABT-199)

Both ABT-737 and venetoclax are benzamide-based compounds with complex substituents. ABT-737 contains a chloro-biphenylmethylpiperazinyl group, while venetoclax includes a tetrahydro-2H-pyran-methylamino group and a pyrrolopyridinyloxy moiety. These compounds inhibit Bcl-2 family proteins and are used in cancer therapy. In contrast, the target compound features a thiophene-THP hybrid structure, which may confer distinct target selectivity (e.g., kinase or protease inhibition) compared to the apoptosis-targeting ABT derivatives .

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

This compound replaces the THP-thiophene group with a chromen-3-yl-thiazol moiety. The target compound’s methylthio group could improve membrane permeability compared to the methyl-substituted benzene in this analogue .

Thieno[2,3-d]pyrimidin-2-yl Benzamide Derivatives

Compounds like 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) incorporate a trifluoromethylphenoxy-thienopyrimidine scaffold. These derivatives exhibit anti-microbial activity, attributed to the electron-withdrawing CF₃ group and thienopyrimidine core. The target compound’s thiophene-THP system lacks the pyrimidine ring but retains sulfur-based electronic effects, suggesting possible anti-microbial or anti-inflammatory applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated using standard atomic weights.

Research Findings and Mechanistic Insights

- ABT Derivatives: The chloro-biphenyl and pyran-methylamino groups in ABT-737/venetoclax enhance binding to Bcl-2’s hydrophobic grooves. The target compound’s thiophene-THP system may instead interact with polar or aromatic residues in alternative targets .

- Thieno-pyrimidine Derivatives: The CF₃ group in compound 8b increases electrophilicity, aiding in microbial enzyme inhibition. The target compound’s methylthio group could similarly modulate electron density but lacks the pyrimidine’s hydrogen-bonding capacity .

- Chromene-Thiazol Analogues : The chromene-thiazol hybrid in ’s compound may enable fluorescence-based tracking, whereas the target compound’s THP ring could improve blood-brain barrier penetration .

Biological Activity

2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a benzamide core, a methylthio group, and a thiophen-3-yl substituted tetrahydro-2H-pyran ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₁O₂S₂ |

| Molecular Weight | 359.50 g/mol |

| CAS Number | 2310040-24-3 |

| IUPAC Name | 2-methylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this benzamide derivative exhibit anticancer properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cancer cells . The inhibition of DHFR can lead to reduced tumor growth and increased sensitivity to other chemotherapeutic agents.

Antimicrobial Effects

There is also emerging evidence suggesting that methylthio-substituted compounds possess antimicrobial properties. The presence of the thiophene and methylthio groups may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

Neuroprotective Potential

Research indicates that certain benzamide derivatives may exhibit neuroprotective effects through the modulation of neurotransmitter systems. This could be particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Study 1: Anticancer Mechanisms

A study conducted on related benzamide compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The study highlighted the role of these compounds in downregulating key proteins involved in cell cycle progression and apoptosis .

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial activity of various methylthio-substituted benzamides was evaluated against a panel of bacterial strains. Results showed that these compounds displayed notable inhibitory effects, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrahydropyran core via cyclization of substituted diols or ketones under acidic conditions (e.g., HCl catalysis) .

- Step 2: Thiophene ring introduction using Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 3-thiopheneboronic acid .

- Step 3: Benzamide coupling via activation of the carboxylic acid (e.g., using HATU or EDCI) with the amine-functionalized tetrahydropyran intermediate .

Optimization Tips: - Use anhydrous conditions for coupling steps to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the tetrahydropyran and thiophene substituents. For example, the methylthio group (-SCH3) shows a singlet at ~2.5 ppm in 1H NMR .

- IR Spectroscopy: Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~650–750 cm⁻¹) .

- ESI-MS: Verify molecular weight (e.g., [M+H]+ peak) and detect impurities .

Advanced: How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. antitumor efficacy) reported for analogs of this compound?

Answer:

Contradictions often arise from:

- Assay Variability: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Structural Nuances: Compare substituent effects (e.g., methylthio vs. trifluoromethyl groups on lipophilicity) using QSAR models .

- Mechanistic Studies: Perform target-specific assays (e.g., kinase inhibition profiling) to clarify mode of action .

Advanced: What experimental strategies ensure stability of the compound in biological assays (e.g., DMSO solubility vs. aqueous buffers)?

Answer:

- Solubility Testing: Pre-solubilize in DMSO (≤1% v/v) and dilute in PBS or cell culture media. Monitor precipitation via dynamic light scattering .

- Degradation Studies: Use LC-MS to identify hydrolysis products (e.g., cleavage of the amide bond under acidic conditions) .

- Storage: Store lyophilized samples at -80°C under nitrogen to prevent oxidation of the thiophene ring .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing the compound’s pharmacological profile?

Answer:

- Core Modifications: Replace tetrahydropyran with piperidine or cyclohexane to assess ring flexibility .

- Substituent Variation: Test methylthio (-SCH3) against ethylthio (-SC2H5) or sulfoxide (-SOCH3) groups to evaluate electron-withdrawing effects .

- Bioisosteric Replacement: Substitute thiophene with furan or pyridine rings to modulate π-π stacking interactions .

Basic: What computational methods are suitable for predicting binding interactions of this compound with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD Simulations: Assess stability of ligand-target complexes over nanosecond timescales .

Advanced: How to address challenges in achieving >95% purity for in vivo studies?

Answer:

- Chromatography: Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) for recrystallization .

- Analytical Validation: Confirm purity via NMR integration and HRMS .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

- Hepatotoxicity: Primary hepatocytes or HepG2 cells with ALT/AST release assays .

- Cardiotoxicity: hERG channel inhibition assays using patch-clamp electrophysiology .

- Genotoxicity: Ames test (bacterial reverse mutation assay) .

Advanced: How to optimize solubility without compromising bioactivity?

Answer:

- Co-Solvents: Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug Design: Introduce phosphate or ester groups for hydrolytic activation in vivo .

- Salt Formation: Screen counterions (e.g., HCl or sodium salts) for improved dissolution .

Advanced: What analytical techniques are recommended for identifying metabolites in pharmacokinetic studies?

Answer:

- LC-MS/MS: Use high-resolution Q-TOF systems to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Radiolabeling: Synthesize 14C-labeled analogs for tracing metabolic pathways .

- Microsomal Incubations: Combine with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.